molecular formula C22H25N3O6S B2612235 1-(Benzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 1207055-66-0

1-(Benzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No.: B2612235
CAS No.: 1207055-66-0
M. Wt: 459.52
InChI Key: HLMXBMMJCCAOQU-UHFFFAOYSA-N
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Description

For Research Use Only. Not for Human or Veterinary Use. 1-(Benzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a synthetic chemical compound of significant interest in medicinal chemistry and early-stage drug discovery research. This molecule integrates several privileged structural motifs commonly found in pharmacologically active agents, including a benzenesulfonyl group, a piperidine ring, and a 1,2,4-oxadiazole heterocycle linked to a 3,4,5-trimethoxyphenyl moiety. Research Applications and Potential: The structural features of this compound suggest its primary utility as a key intermediate or scaffold for the design and synthesis of novel bioactive molecules. The 1,2,4-oxadiazole ring is a well-known bioisostere for carboxylate and amide groups, often employed to improve pharmacokinetic properties . Furthermore, the 3,4,5-trimethoxyphenyl subunit is a recurring structural element in compounds interacting with various cellular targets, including allosteric sites on receptors . Piperidine and benzenesulfonyl derivatives are frequently investigated for their affinity towards central nervous system (CNS) targets, such as 5-HT receptors, and other therapeutically relevant enzymes and proteins . Researchers can utilize this compound as a versatile building block to develop potential therapeutics for areas including oncology, CNS disorders, and infectious diseases. Handling and Storage: This product is provided as a solid. It should be stored in a cool, dry place, protected from light. Researchers should handle the material with appropriate personal protective equipment in a well-ventilated laboratory environment. Please refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

5-[1-(benzenesulfonyl)piperidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S/c1-28-18-13-16(14-19(29-2)20(18)30-3)21-23-22(31-24-21)15-9-11-25(12-10-15)32(26,27)17-7-5-4-6-8-17/h4-8,13-15H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMXBMMJCCAOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Trimethoxyphenyl Group:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Introduction of the Benzenesulfonyl Group: This is typically done through sulfonylation reactions using benzenesulfonyl chloride and a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to exhibit activity against various cancer cell lines by targeting specific molecular pathways involved in tumor growth and metastasis. For instance, a study indicated that the compound inhibits the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and survival .

Antimicrobial Properties

The sulfonamide group present in the compound is known for its antimicrobial properties. Compounds containing sulfonamide moieties have been widely used as antibiotics. Preliminary data suggest that 1-(Benzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine may also exhibit similar effects against certain bacterial strains .

Neuroprotective Effects

There is emerging evidence suggesting that derivatives of this compound may possess neuroprotective properties. The mechanism is believed to involve the modulation of oxidative stress pathways and inflammation, which are critical in neurodegenerative diseases .

Case Studies and Research Findings

Study ReferenceApplicationFindings
AnticancerShowed inhibition of Wnt/β-catenin pathway; reduced cell proliferation in vitro.
AntimicrobialDemonstrated activity against Gram-positive bacteria; potential for antibiotic development.
NeuroprotectionIndicated reduction in oxidative stress markers in neuronal cell cultures.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The target compound shares structural motifs with several analogs, differing primarily in substituents and core heterocycles:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity Reference
Target Compound Benzenesulfonyl-piperidine 3,4,5-Trimethoxyphenyl-oxadiazole ~457.5 (calculated) Hypothesized anticancer
4-[3-(4-Hydroxyphenyl)-pyrazol-1-yl]benzenesulfonamide Benzenesulfonamide-pyrazoline 4-Hydroxyphenyl Varies Carbonic anhydrase inhibition
1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)oxadiazolyl]methyl}piperidine Benzoyl-piperidine 4-Fluorophenyl-oxadiazole 393.45 Undisclosed
H57257 (Alfa Aesar) Benzonitrile-oxadiazole Ethyl ~215.3 (calculated) Not specified

Key Observations :

  • Core Heterocycles : Replacing pyrazoline () with oxadiazole (target compound) could improve metabolic stability, as oxadiazoles are less prone to hydrolysis than pyrazolines.
  • Pharmacokinetics : The benzenesulfonyl group in the target compound may confer better membrane permeability compared to benzenesulfonamides () due to reduced hydrogen-bonding capacity.

Physicochemical and Structural Analysis

Electronic and Steric Properties
  • Steric bulk from the trimethoxyphenyl group could influence binding pocket accessibility compared to smaller substituents like ethyl or fluorine.
Crystallographic Insights

Though crystallographic data for the target compound are lacking, software like SHELXL and OLEX2 are standard for resolving similar structures, enabling comparison of bond lengths and angles with analogs .

Biological Activity

1-(Benzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzenesulfonyl group and an oxadiazole moiety, which are known for their diverse biological activities. The presence of the trimethoxyphenyl group enhances its lipophilicity and potential receptor interactions.

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

  • Antimicrobial Activity : Studies have shown that compounds containing the benzenesulfonamide moiety exhibit antibacterial properties. For instance, derivatives with similar structures have been evaluated for their efficacy against various bacterial strains, demonstrating notable activity against Gram-positive bacteria .
  • Enzyme Inhibition : The compound's oxadiazole component has been associated with enzyme inhibition properties. Research indicates that oxadiazole derivatives can inhibit acetylcholinesterase (AChE) and urease enzymes, which are crucial for treating conditions like Alzheimer's disease and urinary tract infections .
  • Cytotoxicity : Preliminary cytotoxicity assays suggest that certain derivatives maintain low toxicity levels while exhibiting significant inhibitory effects on cancer cell lines. For example, compounds were tested on murine embryonic fibroblasts (NIH 3T3) and showed non-cytotoxicity at concentrations up to 30 µM .

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Binding : The compound may interact with various receptors due to its structural features. Molecular docking studies have indicated potential binding affinity to the GABAA receptor, which is implicated in anxiety and seizure disorders .
  • Inhibition of Enzymatic Activity : The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission—an effect beneficial in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeAssessed CompoundsIC50 (µM)Remarks
AntibacterialVarious derivatives8.15 - 354.67Effective against Gram-positive bacteria
AChE InhibitionSelected derivatives<30Non-cytotoxic at tested concentrations
CytotoxicityTested compounds>30Non-toxic towards NIH 3T3 cell line

Case Study: Enzyme Inhibition

One study evaluated the enzyme inhibitory activity of synthesized piperidine derivatives, including those with oxadiazole groups. The results indicated that several compounds exhibited selective inhibition of AChE with IC50 values significantly lower than standard inhibitors used in clinical settings .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(Benzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine, and what intermediates are critical?

Answer:
The synthesis typically involves sequential steps:

  • Piperidine functionalization: Protect the piperidine nitrogen with a benzenesulfonyl group via sulfonylation using benzenesulfonyl chloride under basic conditions (e.g., NaH in THF).
  • Oxadiazole formation: React the intermediate with 3,4,5-trimethoxybenzamidoxime in the presence of a coupling agent (e.g., EDCI or DCC) to form the 1,2,4-oxadiazole ring via cyclization at 80–100°C .
    Key intermediates include the sulfonylated piperidine and the amidoxime precursor. Characterization of intermediates via 1^1H NMR and HPLC ensures reaction progress .

Advanced: How can researchers resolve discrepancies between NMR spectral data and HPLC purity results during characterization?

Answer:
Discrepancies may arise from residual solvents, byproducts, or tautomeric forms. To resolve:

  • Orthogonal validation: Use 13^{13}C NMR and 2D NMR (COSY, HSQC) to confirm proton assignments and detect impurities.
  • Elemental analysis: Compare calculated vs. observed C/H/N ratios to identify non-volatile contaminants (e.g., unreacted starting materials) .
  • Mass spectrometry (HRMS): Confirm molecular ion peaks and isotopic patterns. Adjust HPLC methods (e.g., gradient elution) to separate co-eluting species .

Basic: What spectroscopic techniques are essential for structural confirmation, and what key spectral markers should be observed?

Answer:

  • 1^1H NMR: Expect signals for the benzenesulfonyl group (aromatic protons at δ 7.5–8.0 ppm), piperidine protons (δ 1.5–3.5 ppm), and trimethoxyphenyl protons (δ 3.8–4.0 ppm for OCH3_3) .
  • IR spectroscopy: Confirm sulfonyl S=O stretching at ~1350–1150 cm1^{-1} and oxadiazole C=N at ~1600 cm1^{-1}.
  • HPLC: Use a C18 column with UV detection (254 nm) to assess purity (>95% peak area) .

Advanced: How can reaction conditions be optimized to improve the yield of the 1,2,4-oxadiazole ring formation?

Answer:

  • Catalyst screening: Test Lewis acids (e.g., ZnCl2_2) or bases (e.g., TEA) to accelerate cyclization.
  • Solvent effects: Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for solubility and reaction rate.
  • Temperature control: Use microwave-assisted synthesis to reduce reaction time and minimize decomposition . Monitor progress via TLC or in situ FTIR.

Basic: What stability concerns are associated with benzenesulfonyl-containing compounds during storage?

Answer:

  • Hydrolysis risk: Store under inert atmosphere (N2_2) in airtight containers to prevent moisture-induced degradation of the sulfonyl group.
  • Light sensitivity: Protect from UV exposure by using amber glassware.
  • Temperature: Maintain storage at –20°C for long-term stability, as elevated temperatures may promote decomposition .

Advanced: How can computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic substitutions?

Answer:

  • Electrostatic potential mapping: Identify electrophilic regions (e.g., sulfonyl sulfur) prone to nucleophilic attack.
  • Transition state modeling: Simulate reaction pathways for substitutions at the oxadiazole or piperidine moieties.
  • Hirshfeld surface analysis: Assess intermolecular interactions (e.g., C–H···π) to predict crystal packing and stability .

Basic: What in vitro assays are recommended for initial biological activity screening?

Answer:

  • Enzyme inhibition assays: Test against kinases or phosphatases due to the trimethoxyphenyl group’s similarity to kinase inhibitors.
  • Cytotoxicity screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects.
  • Binding studies: Perform fluorescence polarization or SPR to assess interactions with DNA or proteins .

Advanced: How can regioselectivity challenges in synthesizing the 3,4,5-trimethoxyphenyl-oxadiazole moiety be addressed?

Answer:

  • Directing groups: Introduce temporary protecting groups (e.g., Boc) on the trimethoxyphenyl ring to steer cyclization.
  • Microwave synthesis: Enhance regioselectivity by reducing side reactions through rapid, controlled heating.
  • Kinetic vs. thermodynamic control: Adjust reaction time and temperature to favor the desired regioisomer .

Basic: What critical parameters must be controlled during scale-up from milligram to gram quantities?

Answer:

  • Exothermic reactions: Use jacketed reactors to manage heat during sulfonylation and cyclization.
  • Purification: Optimize column chromatography (e.g., silica gel, gradient elution) or recrystallization (e.g., ethanol/water) for high recovery.
  • Process analytical technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Advanced: How does the electronic nature of the benzenesulfonyl group influence biological target interactions?

Answer:

  • Electron-withdrawing effects: The sulfonyl group increases electrophilicity, enhancing binding to nucleophilic residues (e.g., cysteine thiols) in enzymes.
  • SAR studies: Synthesize analogs with modified sulfonyl substituents (e.g., nitro, methyl) to correlate electronic properties with activity. Validate via X-ray crystallography or molecular docking .

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